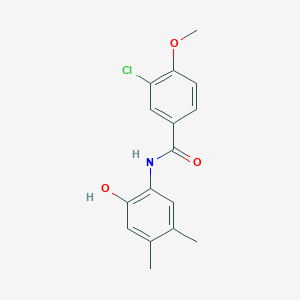![molecular formula C17H24N4O2 B5518829 3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives involves multiple steps, including the Bischler-Napieralski reaction and the use of isocyanides and semicarbazones in Ugi reactions. A notable approach includes the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, which indicates the versatility of benzamide derivatives in synthesizing complex structures (Browne et al., 1981).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in determining the molecular structure of benzamide derivatives. For example, the structure of 3,4-dimethoxyphenyl derivative was established through this method, confirming the E-isomer configuration of the compound (Browne et al., 1981). This highlights the compound's complex geometry and its implications for biological activity.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization and Ugi reactions, leading to new classes of compounds with unique properties. These reactions are instrumental in expanding the applications of benzamide derivatives in synthesizing pharmacologically active molecules (Sañudo et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For instance, the crystal structure and molecular modelling of related compounds have been studied to understand their stability and reactivity (Chopra & Schwalbe, 1991).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their application in medicinal chemistry. Studies have focused on the synthesis of derivatives to explore their potential as inhibitors and their binding affinity towards various receptors (Uto et al., 2009).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Synthesis
Research in the field of heterocyclic chemistry has led to the development of various compounds with potential biological activities. For example, the synthesis of 1H-1,2,4-triazoles and 1,2,4-oxadiazoles from N-benzoylthioamides has been explored, indicating the utility of these heterocycles in synthesizing biologically active molecules (Whitfield & Papadopoulos, 1981).
Antiviral Research
Benzamide-based heterocycles have been identified as potent antiavian influenza virus agents. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the H5N1 subtype, highlighting the role of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Magnetic Materials
Compounds derived from benzamides have been utilized in the design of single-molecule and single-chain magnets. The coordination of specific ligands to metal ions, followed by reaction with lanthanide salts, demonstrates the application of these compounds in creating materials with unique magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Anticancer Research
Benzamide derivatives have been explored for their cytotoxicity against melanoma cells, indicating their potential in targeted drug delivery for melanoma therapy. This research underscores the versatility of benzamide compounds in developing anticancer therapies (Wolf et al., 2004).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,23)9-7-13-5-4-6-14(11-13)16(22)18-10-8-15-19-12-20-21(15)3/h4-6,11-12,23H,7-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSYECMLBSXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=NC=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)


![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)
